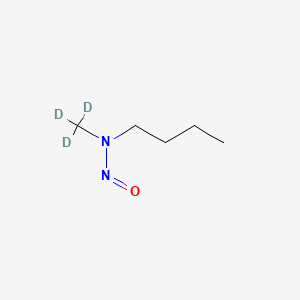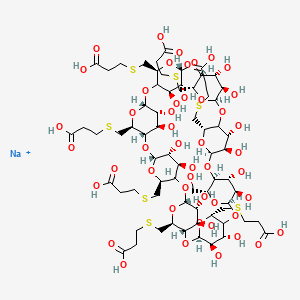
D-b-Imidazole lactic Acid Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-b-Imidazole lactic Acid Monohydrate: is a chiral compound with the molecular formula C₆H₁₀N₂O₄ and a molecular weight of 174.16 g/mol . It is an intermediate in the synthesis of imidazole alkaloids such as (+)-pilocarpine and (+)-isopilocarpine . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-b-Imidazole lactic Acid Monohydrate involves the use of biodegradable lactic acid as a promoter. One efficient method for synthesizing 2,4,5-trisubstituted imidazoles involves the reaction of an aromatic aldehyde, benzil, and ammonium acetate at 160°C . This method is environmentally benign and works well with aromatic aldehydes containing both electron-donating and electron-withdrawing groups .
Industrial Production Methods: the use of multicomponent reactions and green chemistry principles, such as the use of biodegradable lactic acid, suggests that industrial methods would likely focus on maximizing yield and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: D-b-Imidazole lactic Acid Monohydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: Substitution reactions can occur at various positions on the imidazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butylhydroperoxide (TBHP) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions often involve the use of halides, acids, or bases under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
D-b-Imidazole lactic Acid Monohydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of D-b-Imidazole lactic Acid Monohydrate involves its interaction with specific molecular targets and pathways. The imidazole ring structure allows it to interact with various enzymes and receptors, influencing biological processes. For example, imidazole derivatives can inhibit enzymes such as nitric oxide synthase and leukotriene A-4 hydrolase, affecting inflammatory pathways . The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Imidazole: A basic structure with a five-membered ring containing two nitrogen atoms.
Histidine: An amino acid with an imidazole side chain, important in protein structure and function.
Pilocarpine: An imidazole alkaloid used in medicine, particularly in the treatment of glaucoma.
Uniqueness: D-b-Imidazole lactic Acid Monohydrate is unique due to its chiral nature and its role as an intermediate in the synthesis of specific imidazole alkaloids. Its ability to undergo various chemical reactions and its wide range of applications in research and industry further highlight its uniqueness .
Properties
Molecular Formula |
C6H10N2O4 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m1./s1 |
InChI Key |
LJUYTQBGWOQLKC-NUBCRITNSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@H](C(=O)O)O.O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)

![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)







![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
